molecular formula C9H7ClN2S B7867553 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine

4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine

Cat. No.: B7867553
M. Wt: 210.68 g/mol
InChI Key: RNHVQHFKLFHTHI-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a thieno[2,3-d]pyrimidine core structure with a chlorine atom at the 4-position and a cyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, under specific reaction conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly at the chlorine atom, can lead to the formation of new compounds with altered biological activities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs for treating diseases such as inflammation, cancer, and infectious diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.

  • 4-Chlorothieno[2,3-d]pyrimidine: Lacks the cyclopropyl group.

  • 2-Cyclopropylthieno[2,3-d]pyrimidine: Lacks the chlorine atom.

Uniqueness: 4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine stands out due to the presence of both the chlorine atom and the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biological Activity

4-Chloro-2-cyclopropylthieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and structure-activity relationships (SAR) derived from recent studies.

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes involved in cancer cell proliferation. Studies have highlighted its inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to disrupted nucleotide synthesis and subsequent apoptosis in cancer cells .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed for this compound across different studies:

Cell Line IC50 (µM) Reference
MDA-MB-231 (triple-negative breast cancer)27.6
SU-DHL-6 (lymphoma)0.55
WSU-DLCL-20.95
K562 (leukemia)1.68

These values indicate a potent anti-proliferative effect, particularly notable in lymphoma and leukemia cell lines.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance cytotoxicity against MDA-MB-231 cells . The following key points summarize findings from SAR investigations:

  • Substituents : Compounds with halogen substituents generally exhibited higher activity.
  • Ring Modifications : The introduction of cyclopropyl groups has been associated with increased potency due to improved binding affinity to target enzymes.
  • Functional Groups : Variations in functional groups at the 6-position of the thieno ring have been explored to optimize activity against specific cancer types.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Pancreatic Cancer : In a study focusing on pancreatic ductal adenocarcinoma, derivatives similar to this compound were shown to inhibit CDK9 activity significantly, leading to reduced cell proliferation and induced apoptosis in vitro .
  • Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cell lines, revealing that compounds with structural similarities to this compound demonstrated considerable inhibitory effects on tumor growth .

Properties

IUPAC Name

4-chloro-2-cyclopropylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-6-3-4-13-9(6)12-8(11-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHVQHFKLFHTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CS3)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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